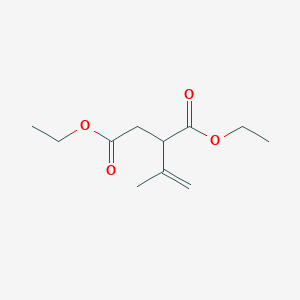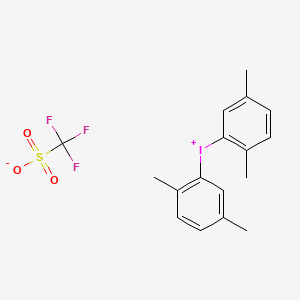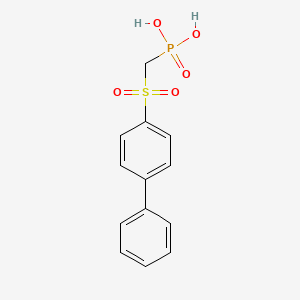
(4-Phenylphenyl)sulfonylmethylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenylphenyl)sulfonylmethylphosphonic acid is an organophosphorus compound characterized by the presence of a sulfonyl group attached to a methylphosphonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylphenyl)sulfonylmethylphosphonic acid typically involves the reaction of 4-phenylbenzenesulfonyl chloride with a suitable phosphonic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Phenylphenyl)sulfonylmethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound yields sulfonic acid derivatives, while reduction produces sulfide or thiol derivatives. Substitution reactions result in the formation of various substituted phosphonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Phenylphenyl)sulfonylmethylphosphonic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (4-Phenylphenyl)sulfonylmethylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4-Phenylphenyl)sulfonylmethylphosphonic acid include:
- (4-Phenylphenyl)sulfonylmethanesulfonic acid
- This compound derivatives with different substituents on the phenyl ring
Uniqueness
This compound is unique due to its specific combination of a sulfonyl group and a methylphosphonic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
653588-44-4 |
|---|---|
Molekularformel |
C13H13O5PS |
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
(4-phenylphenyl)sulfonylmethylphosphonic acid |
InChI |
InChI=1S/C13H13O5PS/c14-19(15,16)10-20(17,18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16) |
InChI-Schlüssel |
XHVXONOXJYWLGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
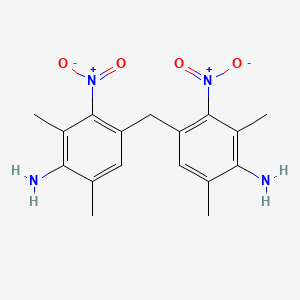
![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)
![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)

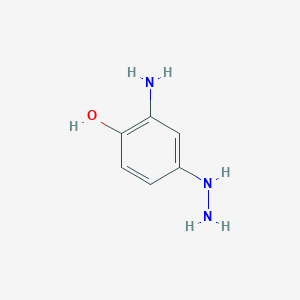
![1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B12532261.png)

